Pyridine-N-oxide
Overview
Description
Pyridine-N-oxide is a heterocyclic organic compound with the molecular formula C₅H₅NO. It is a colorless, hygroscopic solid that is the product of the oxidation of pyridine. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Pyridine-N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules . They increase the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles . This makes them a crucial component in a variety of chemical reactions.
Mode of Action
The mode of action of Pyridine-N-oxide is primarily through its interaction with its targets, which are typically Lewis acidic parts of molecules . It increases the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles . This is achieved by rendering the α-position of amides electrophilic through a mild and chemoselective umpolung transformation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving oxidation reactions . It acts as an oxidant in these reactions . In addition, it plays a role in the generation of α-functionalized amides . This is achieved by rendering the α-position of amides electrophilic, allowing a broad range of nucleophiles to be used .
Result of Action
The result of this compound’s action is the efficient conversion of various terminal alkynes into the corresponding α-acetoxy ketones . It also enables the generation of α-functionalized amides from a broad range of nucleophiles . These highly valuable motifs are accessed in good to excellent yields and stereoselectivities with high functional group tolerance .
Biochemical Analysis
Biochemical Properties
The biochemical activity of Pyridine-N-oxide is due to its ability to form complexes with metalloporphyrins in living organisms . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .
Cellular Effects
It is known that the presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value and, consequently, in the enhancement of the antifungal activity of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves complexation with metalloporphyrins in living organisms . The high ability of Pyridine-N-oxides to form complexes is usually considered as the result of donor properties of the N → O group and its spatial accessibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-N-oxide can be synthesized through several methods, primarily involving the oxidation of pyridine. Common oxidizing agents include peracids such as peracetic acid and perbenzoic acid. Other methods involve the use of hydrogen peroxide complexes, such as urea-hydrogen peroxide, and sodium perborate . The reaction conditions typically involve mild temperatures and the presence of a catalyst, such as methylrhenium trioxide, to enhance the efficiency of the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes using titanium silicalite catalysts and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors . The use of packed-bed microreactors allows for continuous operation and high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: Pyridine-N-oxide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to pyridine using reagents such as zinc and acetic acid.
Substitution: It participates in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom in the N-oxide group.
Common Reagents and Conditions:
Oxidation: Gold-catalyzed intermolecular oxidation with 8-methylquinoline 1-oxide as the oxidant.
Reduction: Zinc and acetic acid for the reduction of this compound to pyridine.
Substitution: Various nucleophiles, including amines and alcohols, can react with this compound under mild conditions.
Major Products:
Oxidation: α-Acetoxy ketones from terminal alkynes.
Reduction: Pyridine from this compound.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Pyridine-N-oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-N-oxide is unique due to its strong push-pull electronic properties, which allow it to act both as an electron donor and acceptor. Similar compounds include:
Quinoline-N-oxide: Similar in structure but with a fused benzene ring, used in similar oxidation reactions.
Isoquinoline-N-oxide: Another heterocyclic N-oxide with applications in organic synthesis.
Picoline-N-oxide: A methyl-substituted this compound with similar reactivity.
These compounds share similar reactivity patterns but differ in their electronic properties and specific applications.
Properties
IUPAC Name |
1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061007 | |
Record name | Pyridine, 1-oxide | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Pyridine 1-oxide | |
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Vapor Pressure |
0.19 [mmHg] | |
Record name | Pyridine 1-oxide | |
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CAS No. |
694-59-7 | |
Record name | Pyridine N-oxide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=694-59-7 | |
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Record name | Pyridine 1-oxide | |
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Record name | Pyridine 1-oxide | |
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Record name | Pyridine, 1-oxide | |
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Record name | Pyridine, 1-oxide | |
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Record name | Pyridine 1-oxide | |
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Record name | PYRIDINE N-OXIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyridine-N-oxide?
A1: The molecular formula of this compound is C5H5NO, and its molecular weight is 95.10 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A2: Various spectroscopic methods are employed to characterize this compound derivatives. These include:
- UV-Vis Spectroscopy: Useful for studying electronic transitions and analyzing reaction kinetics. [, , , ]
- FTIR Spectroscopy: Provides information about functional groups present in the molecule, including the characteristic N-O stretching frequency, which is often shifted in complexes compared to free this compound. [, , ]
- NMR Spectroscopy (1H, 13C, and others): Used to determine the structure, conformation, and dynamics of molecules in solution. [, , , , , ]
- EPR Spectroscopy: Employed to study paramagnetic species, such as metal complexes of this compound. [, , ]
- Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of the compound and its metabolites. [, ]
Q3: How does the presence of the N-oxide group influence the lipophilicity of this compound compared to pyridine?
A3: Pyridine-N-oxides exhibit lower lipophilicity than their corresponding pyridines. This is attributed to the stronger hydrogen bond basicity of the N-oxide moiety, making them more soluble in polar solvents like water. []
Q4: How does the reactivity of 4-nitrothis compound enable the synthesis of various 4-substituted pyridine derivatives?
A4: The nitro group in 4-nitrothis compound can be readily substituted by various nucleophiles. This allows for the preparation of a range of 4-substituted pyridine-N-oxides, which can be further reduced to the corresponding pyridine derivatives. []
Q5: How do pyridine-N-oxides participate in palladium-catalyzed reactions?
A5: Pyridine-N-oxides can act as coupling partners in palladium-catalyzed reactions. For example, they can react with alkynyltriarylborates to form this compound-borane intramolecular complexes. [] Additionally, they can undergo dehydrogenative cross-coupling with uracils, providing a synthetic route to uracil-substituted this compound derivatives. []
Q6: What role do pyridine-N-oxides play in organic synthesis as catalysts?
A6: Chiral pyridine-N-oxides, particularly those with aryl substituents at the 3- or 4-positions, can serve as efficient catalysts in asymmetric transformations. For instance, they have been successfully employed in the acylative desymmetrization of meso-1,2-diols and bisphenols, leading to enantioenriched products. [, ]
Q7: How do substituted pendant ligands affect the structure of metal-organic frameworks (MOFs) based on the MIL-53 structure?
A7: Introducing pendant this compound ligands into the MIL-53 framework, by bridging Co(II) atoms in the structure, can lead to significant distortions of the framework. The degree of distortion depends on the size and nature of the substituents on the this compound ligand, highlighting the flexibility of the MIL-53 structure. []
Q8: How is computational chemistry employed in the study of this compound derivatives?
A8: Computational methods like density functional theory (DFT) are used to:
- Predict the relative stability of different tautomers of this compound derivatives. []
- Analyze the electronic structure and spectroscopic properties of metal complexes containing this compound ligands. [, ]
- Investigate reaction mechanisms and predict the stereochemical outcome of catalytic reactions involving pyridine-N-oxides. []
Q9: How does the structure of a this compound derivative influence its activity as a quorum sensing inhibitor?
A9: The position and nature of substituents on the this compound ring significantly impact the activity of these compounds as quorum sensing inhibitors. For example, introducing a difluoromethyl group at the 2-position can enhance the activity compared to the parent this compound. []
Q10: How do plant growth regulators derived from this compound affect Tetrahymena pyriformis W infusoria?
A10: Methyl derivatives of this compound, particularly their complexes with metal salts, induce significant morphological and functional changes in Tetrahymena pyriformis W. These changes include altered cell shape, increased contractile vacuole size, and decreased motor activity. The extent of these effects is concentration-dependent, with higher concentrations leading to more pronounced toxicity. [, ]
Q11: How do pyridine and this compound interact with the monooxygenase system in rat liver microsomes?
A11: Both pyridine and this compound function as inducers of specific cytochrome P450 enzymes in rat liver microsomes. This induction leads to increased metabolism of specific substrates, impacting drug metabolism and detoxification processes. []
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